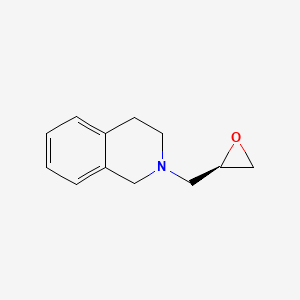
(R)-2-(oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline
描述
®-2-(oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline is a chiral compound that features both an epoxide and a tetrahydroisoquinoline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone under acidic conditions to form the tetrahydroisoquinoline core.
Industrial Production Methods
Industrial production methods for ®-2-(oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and epoxidation steps, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Oxidation: The epoxide group can undergo oxidation reactions to form diols or other oxidized products.
Reduction: The tetrahydroisoquinoline core can be reduced to form more saturated derivatives.
Substitution: The epoxide ring can be opened by nucleophiles, leading to a variety of substitution products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can open the epoxide ring under basic or acidic conditions.
Major Products
Diols: Formed from the oxidation of the epoxide group.
Saturated Derivatives: Resulting from the reduction of the tetrahydroisoquinoline core.
Substituted Products: Various products depending on the nucleophile used in the epoxide ring-opening reaction.
科学研究应用
Chemistry
®-2-(oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology
In biological research, this compound can be used to study enzyme mechanisms, particularly those involving epoxide hydrolases and other enzymes that interact with epoxide groups.
Medicine
Industry
In the industrial sector, ®-2-(oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline can be used in the synthesis of specialty chemicals and advanced materials.
作用机制
The mechanism of action of ®-2-(oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with molecular targets such as enzymes and receptors. The epoxide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The tetrahydroisoquinoline core can interact with various receptors in the nervous system, potentially modulating neurotransmitter activity.
相似化合物的比较
Similar Compounds
- ®-Oxiran-2-ylmethyl 3-nitrobenzenesulfonate
- ®-Oxiran-2-ylmethyl butyrate
Uniqueness
®-2-(oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its combination of an epoxide group and a tetrahydroisoquinoline core. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications.
属性
分子式 |
C12H15NO |
|---|---|
分子量 |
189.25 g/mol |
IUPAC 名称 |
2-[[(2R)-oxiran-2-yl]methyl]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C12H15NO/c1-2-4-11-7-13(8-12-9-14-12)6-5-10(11)3-1/h1-4,12H,5-9H2/t12-/m1/s1 |
InChI 键 |
OBDIDGKANKNXDV-GFCCVEGCSA-N |
手性 SMILES |
C1CN(CC2=CC=CC=C21)C[C@@H]3CO3 |
规范 SMILES |
C1CN(CC2=CC=CC=C21)CC3CO3 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














